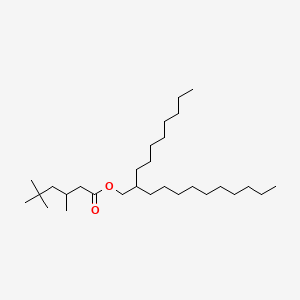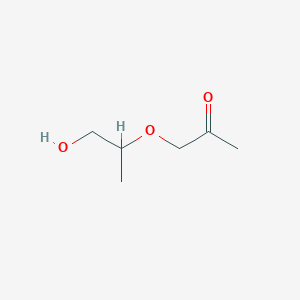
Mercury, bis(3-hydroxy-1-propynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury, bis(3-hydroxy-1-propynyl)- typically involves the reaction of mercury(II) salts with 3-hydroxy-1-propyne. One common method is the reaction of mercury(II) acetate with 3-hydroxy-1-propyne in an aqueous medium. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of mercury, bis(3-hydroxy-1-propynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade mercury(II) salts and 3-hydroxy-1-propyne, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or other suitable methods.
化学反应分析
Types of Reactions
Mercury, bis(3-hydroxy-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to elemental mercury and other reduced species.
Substitution: The 3-hydroxy-1-propynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction can produce elemental mercury.
科学研究应用
Mercury, bis(3-hydroxy-1-propynyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of specialized materials and as a component in certain industrial processes.
作用机制
The mechanism of action of mercury, bis(3-hydroxy-1-propynyl)- involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, affecting their function. It can also interact with nucleic acids, potentially leading to changes in gene expression. The exact pathways and molecular targets involved are still under investigation.
相似化合物的比较
Similar Compounds
Methylmercury: An organomercury compound with a single methyl group attached to mercury.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to mercury.
Uniqueness
Mercury, bis(3-hydroxy-1-propynyl)- is unique due to the presence of two 3-hydroxy-1-propynyl groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
62374-53-2 |
|---|---|
分子式 |
C6H6HgO2 |
分子量 |
310.70 g/mol |
IUPAC 名称 |
bis(3-hydroxyprop-1-ynyl)mercury |
InChI |
InChI=1S/2C3H3O.Hg/c2*1-2-3-4;/h2*4H,3H2; |
InChI 键 |
QYYXGNGPJVHBPO-UHFFFAOYSA-N |
规范 SMILES |
C(C#C[Hg]C#CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)



